(7-Chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(7-chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-7-1-2-9-8(5-7)11(16)13(3-4-17-9)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHUKCMLPFKGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Cl)C(=O)N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(7-Chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a benzoxazepine core, which is known for various therapeutic potentials. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₀ClNO₄. The compound includes a chloro substituent that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClNO₄ |
| Molecular Weight | 239.66 g/mol |
| CAS Number | 1243086-72-7 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activities against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis.
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity. -
Cytotoxicity Assay :
In a cytotoxicity assay involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM after 48 hours of exposure. -
Kinase Inhibition :
A screening assay showed that this compound inhibited the activity of PI3K/Akt signaling pathways in cancer cells, suggesting its potential as a therapeutic agent targeting these pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, leading to growth inhibition.
- Enzyme Interaction : Binding to specific enzymes alters their activity, which can lead to therapeutic effects against tumors.
Comparison with Similar Compounds
Key Research Findings
Halogen Effects : Chlorine’s larger size and lower electronegativity compared to fluorine may enhance lipophilicity and alter target engagement in the benzoxazepine series .
Heterocycle Impact : Benzothiazepines (sulfur-containing) exhibit distinct electronic profiles compared to benzoxazepines, influencing metabolic stability and solubility .
Functional Groups : Carboxylic acids (e.g., acetic acid) improve solubility for systemic delivery, while esters or glycosides may serve as prodrugs or enhance absorption .
Preparation Methods
Synthesis of Benzoxazolone Precursors
Starting materials: Benzoxazolones are key heterocyclic compounds used as the initial scaffold. These are commercially available or synthesized via condensation of salicylaldehyde derivatives with amino acids or related precursors.
- Benzoxazolones are typically prepared through cyclization reactions involving salicylamide derivatives and formic acid derivatives, or via oxidative cyclization of o-aminophenols with carboxylic acids or their derivatives.
Reference Data:
- Benzoxazolones 1–3 are prepared via condensation of salicylamide with chloroformates or acyl chlorides under basic conditions, yielding high purity intermediates suitable for subsequent modifications.
Introduction of the 2-Oxoalkyl Side Chain
Reaction: Alkylation of benzoxazolones with chloroalkyl compounds, such as chloroacetone, in the presence of a base.
- Dissolve benzoxazolone in N,N-dimethylformamide (DMF).
- Add potassium carbonate (K₂CO₃) as a base.
- Introduce chloroacetone and a catalytic amount of benzyltriethylammonium chloride (TEBA) as a phase transfer catalyst.
- Stir at room temperature for 2–4 hours, monitoring via TLC.
- Isolate the 3-(2-oxoalkyl)-benzoxazolone derivatives (compounds 4–6) through filtration and recrystallization.
- Milder conditions compared to prior methods, with yields typically between 82–89%.
Ring Transformation to Imidazolone Derivatives
Transformation: Nucleophilic attack of primary amines (methylamine or benzylamine) on the 3-(2-oxoalkyl)-benzoxazolone, leading to ring expansion and formation of imidazolone derivatives.
- Reflux the benzoxazolone derivatives with methylamine or benzylamine in suitable solvents such as n-propanol or 2-methoxyethanol.
- The reaction proceeds via nucleophilic attack on the keto group, resulting in the formation of 1-(2-hydroxyphenyl)-3,4-disubstituted-2-imidazolones (compounds 7–12).
- The process involves nucleophilic ring opening followed by intramolecular cyclization to generate the imidazolone ring.
- The reaction is efficient, with high yields, and is confirmed by spectroscopic analysis (IR, NMR) showing characteristic imidazolone signals.
Esterification and Hydrolysis to Carboxylic Acids
- Treatment of imidazolone derivatives with ethyl bromoacetate under basic conditions yields esters (compounds 13–18).
- Alkali hydrolysis of these esters with aqueous sodium hydroxide converts them into corresponding carboxylic acids (compounds 19–24).
- Reflux in appropriate solvents, with yields approaching quantitative efficiency.
- These steps are crucial for activating the molecule for intramolecular cyclization and ring closure.
Intramolecular Cyclization to Form Benzoxazepine Ring
- The key step involves intramolecular acylation of the carboxylic acids to form the benzoxazepine ring system.
- Use of polyphosphoric acid (PPA) at elevated temperature (120°C) for 2 hours provides optimal yields (~78%).
- Alternatively, Eaton’s reagent (P₂O₅-CH₃SO₃H) at 80°C can be employed, but PPA yields are superior.
- Formation of a mixed anhydride intermediate facilitates nucleophilic attack by the nitrogen atom, closing the seven-membered oxazepine ring.
- IR spectra show characteristic carbonyl stretches (~1700 cm⁻¹ and 1650 cm⁻¹), confirming ring formation.
- NMR spectra indicate disappearance of the imidazole-H5 signal, consistent with cyclization.
Final Functionalization and Purification
- The final compounds are purified via column chromatography or recrystallization.
- Confirmed through IR, NMR, and elemental analysis, matching the structure of (7-Chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid .
Summary Data Table: Preparation Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (7-Chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of precursor benzoxazepine derivatives and subsequent functionalization. For example:
Cyclization : Reacting 2-amino-5-chlorobenzophenone derivatives with hydroxylamine to form oxime intermediates, followed by ring closure using chloroacetyl chloride or similar reagents .
Acetic Acid Moiety Introduction : Coupling the benzoxazepine core with an acetic acid group via nucleophilic substitution or ester hydrolysis .
- Key Conditions : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., acetic acid for cyclization, THF/DMF for coupling).
- Analytical Validation : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to monitor intermediate purity and NMR (¹H/¹³C) to confirm ring closure and substitution patterns .
Q. How can researchers resolve structural ambiguities in benzoxazepine-acetic acid derivatives using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Identify the dihydro-1,4-benzoxazepinone ring protons (δ 3.5–4.5 ppm for CH₂ groups; δ 7.0–8.0 ppm for aromatic protons). The acetic acid moiety typically appears as a singlet at δ 3.8–4.2 ppm .
- 13C NMR : The carbonyl group (C=O) of the oxo moiety resonates at δ 170–175 ppm, while the acetic acid carboxylate appears at δ 175–180 ppm .
- IR Spectroscopy : Confirm C=O stretching (1680–1720 cm⁻¹) and O–H (carboxylic acid) at 2500–3000 cm⁻¹ .
Q. What strategies ensure high purity of the final compound, and how are impurities characterized?
- Methodological Answer :
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) or preparative HPLC to isolate the target compound.
- Impurity Profiling : Common impurities include unreacted intermediates (e.g., chlorinated precursors) or ring-opened byproducts. LC-MS (ESI+) identifies molecular ions (e.g., [M+H]+ at m/z 242 for the parent compound) and fragmentation patterns .
Advanced Research Questions
Q. How do reaction mechanisms for benzoxazepine ring formation differ under acidic vs. basic conditions, and what kinetic insights are critical?
- Methodological Answer :
- Acidic Conditions : Protonation of hydroxylamine intermediates accelerates cyclization but may lead to ring-opening side reactions. Monitor via in situ FTIR to track intermediate consumption .
- Basic Conditions : Deprotonation of the oxime nitrogen promotes nucleophilic attack but requires strict anhydrous conditions to avoid hydrolysis.
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to determine rate constants (k) for key steps (e.g., cyclization). Activation energy (Eₐ) calculations via Arrhenius plots guide temperature optimization .
Q. What experimental and computational approaches resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assign ambiguous protons/carbons by correlating ¹H-¹³C coupling (e.g., distinguishing CH₂ groups in the dihydro ring vs. acetic acid side chain) .
- DFT Calculations : Optimize molecular geometries (B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data. Discrepancies >5% suggest misassignment or conformational flexibility .
Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h. Analyze via LC-MS for degradation products (e.g., ring-opened carboxylic acids).
- Oxidative Stress : Treat with H₂O₂ (3%) to identify peroxide-sensitive sites .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (T₀) to guide storage conditions (e.g., <25°C if T₀ < 100°C).
Key Research Challenges
- Stereochemical Control : The dihydro-1,4-benzoxazepine ring may exhibit chair or boat conformations, influencing reactivity. Use NOESY to confirm preferred conformers .
- Scale-Up Limitations : Low yields (<40%) in cyclization steps due to competing side reactions. Optimize stoichiometry (1:1.2 amine:chloroacetyl chloride) and use flow chemistry for better heat transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
